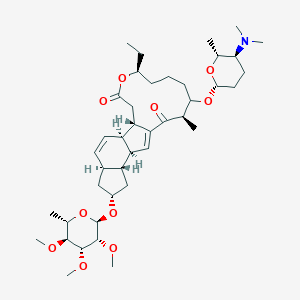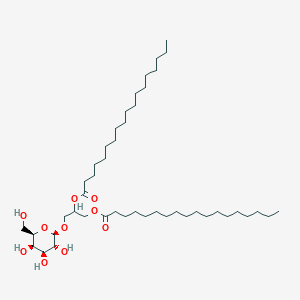
Espinosina A
Descripción general
Descripción
La espinosina A es un compuesto natural producido por la bacteria Saccharopolyspora spinosa. Es un miembro de la familia de las espinosinas, que son antibióticos macrólidos con potentes propiedades insecticidas. La this compound, junto con su isómero espinosina D, es un componente clave del insecticida espinosad. Estos compuestos son conocidos por su estructura química única y su eficacia en el control de una amplia gama de plagas de insectos, mientras que son relativamente no tóxicos para los mamíferos y otros organismos no objetivo .
Aplicaciones Científicas De Investigación
Spinosyn A has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and its potential as a lead compound for the development of new insecticides. In biology, Spinosyn A is used to study the mechanisms of insect resistance and the interactions between insecticides and their targets. In medicine, Spinosyn A and its derivatives are investigated for their potential use as antibiotics and antiparasitic agents. In industry, Spinosyn A is used in the formulation of insecticides for agricultural and veterinary applications .
Mecanismo De Acción
La espinosina A ejerce sus efectos insecticidas dirigiéndose a los receptores nicotínicos de acetilcolina en el sistema nervioso de los insectos. Se une a sitios específicos en estos receptores, causando una activación prolongada y una parálisis eventual del insecto. Este mecanismo de acción es distinto del de otros insecticidas, lo que hace que la this compound sea eficaz contra las poblaciones de insectos que han desarrollado resistencia a otros compuestos .
Análisis Bioquímico
Biochemical Properties
Spinosyn A interacts with various biomolecules in its biochemical reactions. It is known to disrupt nicotinic acetylcholine receptors . In the context of cancer biology, Spinosyn A has been found to bind to and activate Argininosuccinate Synthase (ASS1), an enzyme that catalyzes the formation of argininosuccinate from citrulline and aspartate . This interaction is critical for the anti-cancer effects of Spinosyn A .
Cellular Effects
Spinosyn A has significant effects on various types of cells and cellular processes. In breast cancer cells, it has been shown to inhibit cell proliferation and migration, induce apoptosis, and cause cell cycle arrest . It also modulates multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway .
Molecular Mechanism
The molecular mechanism of Spinosyn A involves its binding interactions with biomolecules and changes in gene expression. It functions as an allosteric activator of nicotinic acetylcholine receptors . In cancer cells, Spinosyn A binds to and activates ASS1, leading to reduced pyrimidine synthesis and consequently the inhibition of cancer cell proliferation .
Temporal Effects in Laboratory Settings
The effects of Spinosyn A change over time in laboratory settings. While specific studies detailing the temporal effects of Spinosyn A are limited, it is known that the compound has long-term effects on cellular function, such as inhibiting cell proliferation and inducing apoptosis in cancer cells .
Metabolic Pathways
Spinosyn A is involved in various metabolic pathways. It is known to impact the urea cycle through its interaction with ASS1 . Detailed information on the specific metabolic pathways that Spinosyn A is involved in is currently limited.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La espinosina A se produce principalmente mediante la fermentación de Saccharopolyspora spinosa. El proceso de fermentación implica el cultivo de la bacteria en un medio rico en nutrientes bajo condiciones controladas. El rendimiento de producción se puede mejorar mediante la manipulación genética y la optimización de los parámetros de fermentación. Por ejemplo, la mezcla de genomas y la selección de resistencia a los antibióticos se han utilizado para desarrollar cepas de alto rendimiento de Saccharopolyspora spinosa .
Métodos de producción industrial: La producción industrial de this compound implica la fermentación a gran escala seguida de extracción y purificación. El caldo de fermentación se suele someter a extracción con disolventes para aislar los compuestos espinosínicos. El extracto bruto se purifica entonces mediante técnicas cromatográficas para obtener this compound pura. El proceso está diseñado para maximizar el rendimiento y garantizar la pureza del producto final .
Análisis de las reacciones químicas
Tipos de reacciones: La this compound experimenta diversas reacciones químicas, como oxidación, reducción y sustitución. Una reacción notable es la reacción de Diels-Alder, que es catalizada por una enzima en Saccharopolyspora spinosa. Esta reacción es un paso clave en la biosíntesis de la this compound .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la modificación química de la this compound incluyen agentes oxidantes, reductores y nucleófilos. Las condiciones de reacción suelen implicar temperaturas controladas y niveles de pH para garantizar las transformaciones químicas deseadas. Por ejemplo, las reacciones de oxidación se pueden llevar a cabo utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas .
Principales productos formados: Los principales productos formados a partir de las reacciones químicas de la this compound incluyen diversos derivados con grupos funcionales modificados. Estos derivados pueden exhibir diferentes actividades biológicas y a menudo se estudian por su posible uso como insecticidas o productos farmacéuticos .
Aplicaciones de la investigación científica
La this compound tiene una amplia gama de aplicaciones de investigación científica. En química, se estudia por su estructura química única y su potencial como compuesto líder para el desarrollo de nuevos insecticidas. En biología, la this compound se utiliza para estudiar los mecanismos de resistencia de los insectos y las interacciones entre los insecticidas y sus objetivos. En medicina, la this compound y sus derivados se investigan por su posible uso como antibióticos y agentes antiparasitarios. En la industria, la this compound se utiliza en la formulación de insecticidas para aplicaciones agrícolas y veterinarias .
Análisis De Reacciones Químicas
Types of Reactions: Spinosyn A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Diels-Alder reaction, which is catalyzed by an enzyme in Saccharopolyspora spinosa. This reaction is a key step in the biosynthesis of Spinosyn A .
Common Reagents and Conditions: Common reagents used in the chemical modification of Spinosyn A include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations. For example, oxidation reactions may be carried out using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions .
Major Products Formed: The major products formed from the chemical reactions of Spinosyn A include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential use as insecticides or pharmaceuticals .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a la espinosina A incluyen la espinosina D, la espinosina E y la espinosina F. Estos compuestos comparten una estructura macrólida similar, pero difieren en el grado de metilación y otras modificaciones del grupo funcional .
Singularidad de la this compound: La this compound es única por su alta potencia insecticida y su relativamente baja toxicidad para los organismos no objetivo. Su mecanismo de acción único y su eficacia contra las poblaciones de insectos resistentes lo convierten en una herramienta valiosa en los programas de gestión integrada de plagas. Además, la capacidad de producir this compound mediante fermentación proporciona un método sostenible y escalable para su producción .
Propiedades
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQTHAZUNRMPR-UYQKXTDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037598 | |
| Record name | Spinosyn A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] | |
| Record name | Spinosyn A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water = 89.4 ppm (Spinosyn A) and 0.495 ppm (Spinosyn D); acetone - 16.8 g/ml (Spinosyn A) and 1.01 g/ml (Spinosyn D); methanol - 19.0 g/ml (Spinosyn A) and 0.252 g/ml (Spinosyn D) | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
The electrophilic addition of reagents to the 5,6-double bond in spinosyn A & spinosyn D systems occurred with high pi-diastereofacial selectivity. Addition occurred preferentially from the beta face of the molecule with selectivities ranging from 5:1 to better than 30:1. Various NMR properties were investigated in order to distinguish the beta & alpha isomers with the help of theoretical models of the products. These NMR properties include a (13)C gamma effect to C-11 & vicinal coupling between H-4 & H-5. To help rationalize the selectivity, computational studies on the transition states for epoxidation were calculated using density functional theory. The results indicate that beta epoxidation is favored & that the geometries of the transition structures are consistent with torsional steering being the source of the selectivity. | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.0X10-11 kPA at 25 C (Spinosyn A) | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The spinosyns, a novel family of insecticidal macrocyclic lactones, are active on a wide variety of insect pests, especially lepidopterans & dipterans...& possess a mode of action that appears unique, with studies to date suggesting that both nicotinic & gamma-aminobutryic acid receptor functions are altered in a novel manner. Compared to pyrethroids such as cypermethrin, spinosyn A is slow to penetrate into insect larvae such as tobacco budworm larvae (Heliothis virescens); however, once inside the insect, spinosyn A is not readily metabolized... | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light grey to white crystals | |
CAS No. |
131929-60-7 | |
| Record name | Spinosyn A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinosad factor A [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinosyn A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spinosyn A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPINOSAD FACTOR A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0L59V61N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
84 C to 99.5 C | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)


![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)


![6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B160941.png)


![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)




